3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

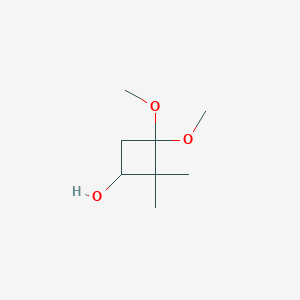

“3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol” is a chemical compound with the molecular formula C8H16O3 . It is related to “3,3-dimethoxy-2,2-dimethylcyclobutan-1-one”, which has a similar structure but contains a ketone functional group .

Molecular Structure Analysis

The molecular structure of “3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol” is characterized by a cyclobutane core, which is a ring of four carbon atoms. Two of these carbon atoms are substituted with methyl groups (CH3), and the other two are substituted with methoxy groups (OCH3). One of the carbon atoms also has a hydroxyl group (OH) attached .Scientific Research Applications

Photochemical Reactions and DNA Damage

Research has demonstrated the role of certain cyclobutane compounds in photochemical reactions, particularly in the context of DNA damage. A study by Schreier et al. (2007) used femtosecond time-resolved infrared spectroscopy to explore thymine dimerization in DNA, highlighting the formation of cyclobutane dimers as a rapid photoreaction. This research underscores the significance of cyclobutane structures in understanding mutagenic photolesions and their formation dynamics (Schreier et al., 2007).

Redox Systems and Synthetic Applications

The study of redox systems has been enriched by the synthesis of cyclobutane derivatives, including those substituted with π-systems. Freund and Hünig (1987) explored the synthesis and properties of 1,3-dimethylidencyclobutanes, contributing to the understanding of multistep redox systems and their potential applications in materials science and organic synthesis (Freund & Hünig, 1987).

Synthesis and Structural Analysis

Butler et al. (2000) investigated the synthesis and ring-opening of a fused bicyclopentanone acetal, providing insights into the reactivity of dimethoxycarbene with cyclobutene diesters. This research offers valuable knowledge for the synthesis and manipulation of cyclobutane-based compounds in organic chemistry (Butler et al., 2000).

Crystal and Molecular Structure Studies

Shabir et al. (2020) conducted a study on the planarity of the cyclobutane ring in dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, using X-ray analysis and natural bond orbital population analysis. This research is crucial for understanding the structural nuances of cyclobutane derivatives and their implications in materials science and molecular engineering (Shabir et al., 2020).

Catalysis and Reaction Mechanisms

Ruzicka et al. (1990) explored the catalyzed oxygenation of cyclopropanes, revealing mechanisms that involve radical and carbocationic intermediates. This study provides a deeper understanding of the catalytic processes involving cyclobutane derivatives, with implications for synthetic strategies and catalysis research (Ruzicka et al., 1990).

properties

IUPAC Name |

3,3-dimethoxy-2,2-dimethylcyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-7(2)6(9)5-8(7,10-3)11-4/h6,9H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBUJMVLKZVDCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1(OC)OC)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate](/img/structure/B2779502.png)

![ethyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2779503.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2779509.png)

![[2-(Cyclopropylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B2779515.png)